![molecular formula C21H19N B1444620 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine CAS No. 717880-39-2](/img/structure/B1444620.png)
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
Overview
Description
“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C21H19N and a molecular weight of 285.39 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . More detailed structural information was not found in the available resources.
Physical And Chemical Properties Analysis
“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a solid at 20°C . The melting point of this compound ranges from 118.0 to 123.0°C .
Scientific Research Applications
Thermally Activated Delayed Fluorescence (TADF)
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine has been used in the development of compounds exhibiting thermally activated delayed fluorescence . This photophysical mechanism is useful in the development of efficient organic light-emitting diodes (OLEDs) . The emission in the range of 534–609 nm of the toluene solutions of the compounds is thermally activated delayed fluorescence with lifetimes of 93 and 143 ns, respectively .
High Thermal Stability
Compounds based on 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are characterized by high thermal stabilities . Their 5% weight loss temperatures are 314 and 336 °C . This makes them suitable for applications that require materials with high thermal stability.
Glass Formation
The derivative of pyridazine and 9,9-dimethyl-9,10-dihydroacridine is capable of glass formation . Its glass transition temperature is 80 °C . This property can be exploited in various applications such as in the manufacturing of certain types of displays and optical devices.
Aggregation-Induced Emission (AIE)
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine functionalized phosphoindole oxides have been found to exhibit aggregation-induced emission (AIE) properties . AIE is a phenomenon where the emission of light increases when the molecules aggregate, and it has potential applications in various fields such as bio-imaging, chemical sensing, and optoelectronic devices.
Synthesis of Novel Luminogens
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine has been used in the synthesis of novel luminogens . These luminogens, consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide, were synthesized and systemically characterized .
Study of Intramolecular Charge Transfer State
Compounds based on 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exhibited emission from the intramolecular charge transfer state manifested by positive solvatochromism . This property can be used to study the intramolecular charge transfer process, which is important in understanding the behavior of various organic compounds.
Mechanism of Action
The mechanism of action of “9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” in organic electronics involves its role as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer . It’s used in the fabrication of solution-processed light-emitting diodes (LEDs), including green quantum dot light-emitting diodes (QD-LEDs) .
properties
IUPAC Name |
9,9-dimethyl-10-phenylacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUEZIFXPDRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine considered a promising material for OLEDs?
A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exhibits properties that make it suitable as a donor component in thermally activated delayed fluorescence (TADF) emitters, crucial for efficient OLEDs. [, ] Its structure facilitates charge transfer processes, and its high triplet energy levels allow for efficient energy transfer to emissive layers in OLED devices. []
Q2: How does the rigidity of the molecule contribute to its effectiveness in OLEDs?
A: Studies have shown that incorporating 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine into rigid, π-stacked structures enhances its performance in OLEDs. [] This rigid configuration promotes aggregation-induced emission enhancement (AIEE), where the molecule emits light more efficiently in the solid state, improving device efficiency. []
Q3: What role does the 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine moiety play in designing blue TADF emitters?
A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine acts as an effective electron donor when paired with suitable acceptor units in TADF emitters. [, , ] By adjusting the acceptor unit and the linker between donor and acceptor, researchers can fine-tune the emission color towards the blue region, which is crucial for achieving high-quality displays. [, ]
Q4: What computational methods are used to study 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine and its derivatives for OLED applications?
A: Researchers utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to understand the electronic and optical properties of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based molecules. [, ] These simulations help predict crucial parameters like singlet-triplet energy gaps (ΔEST) and radiative decay rates, guiding the design of efficient TADF emitters. [, ]
Q5: Have OLED devices been fabricated using 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters?
A: Yes, researchers have successfully incorporated 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters into OLED devices. [, ] Notably, a study utilizing a π-stacked 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivative achieved an impressive external quantum efficiency (EQE) of 28.4%, highlighting its potential for high-performance OLED applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.